3-(1-Methylpiperidin-4-YL)-1H-indole chemical properties
3-(1-Methylpiperidin-4-YL)-1H-indole chemical properties
An In-depth Technical Guide to 3-(1-Methylpiperidin-4-YL)-1H-indole
Authored by: Gemini, Senior Application Scientist
Introduction
3-(1-Methylpiperidin-4-YL)-1H-indole is a heterocyclic aromatic compound of significant interest within the pharmaceutical and medicinal chemistry sectors. Its core structure, featuring an indole nucleus linked to a methylpiperidine moiety, serves as a crucial pharmacophore. The principal notability of this compound lies in its role as a key intermediate in the synthesis of Naratriptan, a selective 5-hydroxytryptamine (5-HT) receptor agonist used for the treatment of migraine headaches.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological relevance, and handling protocols, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The foundational characteristics of a molecule are critical for its application in synthesis and drug design. The properties of 3-(1-Methylpiperidin-4-YL)-1H-indole are summarized below, providing a clear reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 3-(1-methylpiperidin-4-yl)-1H-indole | |
| CAS Number | 17403-07-5 | [3] |
| Molecular Formula | C₁₄H₁₈N₂ | |
| Molecular Weight | 214.31 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Soluble in Methanol and DMSO | [4] |
| XLogP3 (Lipophilicity) | 2.8 | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4] |
Synonyms: This compound is also known by several other names, including 3-(1-Methyl-4-piperidinyl)-1H-indole, 3-(N-Methylpiperidinyl)indole, and is recognized as "Naratriptan USP Related Compound A".[5]
Synthesis and Mechanism
The synthesis of 3-(1-Methylpiperidin-4-YL)-1H-indole is a well-documented process, primarily in the context of Naratriptan production. The choice of synthetic route often depends on the desired scale, efficiency, and purity.
Classical Synthetic Approach: Condensation and Reduction
A common and established method involves a two-step process. The causality behind this approach is the strategic formation of a carbon-carbon bond between the indole and piperidine rings, followed by the reduction of an intermediate double bond.
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Condensation: The synthesis typically begins with the condensation of an indole derivative (e.g., 5-bromoindole for Naratriptan synthesis) with N-methyl-4-piperidone.[1] This reaction is generally carried out under basic conditions (e.g., potassium hydroxide in ethanol) at reflux temperature.[1][6] The base facilitates the deprotonation of the indole, which then acts as a nucleophile, attacking the carbonyl carbon of the piperidone. This is followed by dehydration to yield an alkene intermediate.
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Reduction: The resulting unsaturated intermediate is then reduced to the final saturated product. This can be achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or by using chemical reducing agents like sodium borohydride (NaBH₄) in the presence of an acid such as acetic acid.[1][6] The NaBH₄/AcOH method is often preferred as it avoids the complexities of handling catalytic hydrogenation equipment.[1]
Workflow: Classical Synthesis
Caption: Classical two-step synthesis of the target compound.
Improved One-Pot Synthesis
To enhance efficiency and scalability, an improved one-pot process has been developed.[6] This method utilizes triethylsilane (Et₃SiH) in methanesulfonic acid for reductive alkylation, directly converting the starting materials to the final product without isolating the intermediate.[6] This approach is advantageous as it reduces reaction time, simplifies purification, and improves overall yield.
Experimental Protocol: Synthesis via Sodium Borohydride Reduction
The following protocol is a self-validating system adapted from literature for the synthesis of a related bromo-derivative, illustrating the reduction step which is directly applicable.[6]
Objective: To reduce the unsaturated intermediate to 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole.
Materials:
-
Unsaturated intermediate (e.g., 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole)
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
10% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Charge a suitable reactor with the unsaturated intermediate (1.0 eq) and THF.
-
Add sodium borohydride (2.0 eq) to the solution.
-
Heat the solution to 45 °C.
-
Add acetic acid (3.0 eq) dropwise over a period of 1 hour, maintaining the temperature at 45 °C.
-
Stir the reaction mixture for 2 hours at 45 °C.
-
Slowly add concentrated HCl to the mixture, then cool to room temperature.
-
Add water to the reaction mixture.
-
Distill off the THF under reduced pressure.
-
Cool the remaining aqueous mixture to 5 °C and stir for 30 minutes.
-
Basify the mixture to a pH of 8 using a 10% NaHCO₃ solution to precipitate the product.
-
Isolate the solid product by filtration, wash with water, and dry under vacuum.
Pharmacological Context and Significance
While 3-(1-Methylpiperidin-4-YL)-1H-indole itself is not the primary active pharmaceutical ingredient (API), its structure is fundamental to the therapeutic action of Naratriptan. Understanding this link is crucial for drug development professionals.
Naratriptan is a selective agonist for the 5-HT₁B and 5-HT₁D receptor subtypes.[2] Its mechanism of action in treating migraines is believed to involve:
-
Vasoconstriction: Agonism at vascular 5-HT₁B receptors in cranial blood vessels constricts the dilated arteries associated with migraine pain.[2]
-
Neuronal Inhibition: Activation of presynaptic 5-HT₁D receptors inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings in the dura mater.[2]
The indole and methylpiperidine moieties of the core structure are essential for binding to these serotonin receptors. Therefore, the efficient and high-purity synthesis of this intermediate is a critical upstream step in the manufacturing of Naratriptan.
Caption: Relationship from chemical intermediate to therapeutic action.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. While specific spectra are proprietary or depend on instrumentation, the expected characteristics can be described based on the molecule's structure. The structure is routinely confirmed using Mass Spectrometry, NMR (¹H and ¹³C), and IR spectroscopy.[4]
-
¹H NMR: Expect signals corresponding to the aromatic protons of the indole ring, the N-H proton of the indole, the aliphatic protons of the piperidine ring, and a characteristic singlet for the N-methyl group.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the indole moiety and the aliphatic carbons of the piperidine ring.
-
Mass Spectrometry (LCMS): The molecular ion peak corresponding to the molecular weight (214.31 g/mol ) would confirm the compound's identity.[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the indole ring and C-H stretching from the aliphatic and aromatic components.[4]
Safety, Handling, and Storage
As a chemical intermediate, proper handling procedures are essential to ensure laboratory safety. The following guidelines are synthesized from safety data sheets of structurally related compounds like Naratriptan and other indole derivatives.[7][8][9]
| Hazard Category | Precautionary Statement | Source(s) |
| Skin Contact | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |
| Eye Contact | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7][8][9] |
| Inhalation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [7] |
| Handling | Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. | [7][9] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep refrigerated (2-8°C). | [10][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [7] |
Note: This information is for guidance. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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PubChem. 3-(1-Methylpiperidin-4-YL)-1H-indole. National Center for Biotechnology Information. [Link]
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Reddy, K. S. N., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development. [Link]
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ACS Publications. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development. [Link]
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GSK. (2004). Safety Data Sheet - AMERGE TABLETS. [Link]
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Aihua Chemical. CAS No. Search. [Link]
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Pharmaffiliates. 3-(1-Methylpiperidin-4-yl)-1H-indole. [Link]
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Veeprho. 3-(1-Methyl-4-piperidinyl)-1H-indole | CAS 17403-07-5. [Link]
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ResearchGate. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. [Link]
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